molecular formula C17H15N3O2 B1672566 Gyki-52466 CAS No. 102771-26-6

Gyki-52466

Cat. No.: B1672566
CAS No.: 102771-26-6
M. Wt: 293.32 g/mol
InChI Key: LFBZZHVSGAHQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GYKI-52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine) is a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a subclass of ionotropic glutamate receptors critical for excitatory neurotransmission. It belongs to the 2,3-benzodiazepine family and is structurally distinct from classical 1,4-benzodiazepines like diazepam .

Mechanism of Action: this compound binds to the transmembrane domain (TMD) of AMPARs, specifically within the channel collar region formed by M3 and pre-M1 helices. This binding stabilizes the receptor in a closed conformation, preventing ion flux . Cryo-EM studies reveal that this compound wedges between two AMPAR subunits (e.g., F623 and P520), with additional stabilization via van der Waals interactions (S516, N619, S615, Y616, N791) and π-stacking .

Preparation Methods

Chemical Structure and Nomenclature

GYKI 52466 belongs to the 2,3-benzodiazepine class, characterized by a fused benzodiazepine core with a 1,3-dioxole ring system. Its IUPAC name is 4-(8-Methyl-9H-1,3-dioxolo[4,5-h]benzodiazepin-5-yl)benzenamine dihydrochloride , with the molecular formula C₁₇H₁₅N₃O₂·2HCl and a molecular weight of 366.24 g/mol . The SMILES notation (Cl.Cl.CC1=NN=C(C2=CC=C(N)C=C2)C2=C(C1)C=C1OCOC1=C2) highlights its dichloride salt form, methyl-substituted diazepine ring, and methylenedioxy moiety.

Synthesis and Structural Optimization

Core Benzodiazepine Formation

The 2,3-benzodiazepine scaffold is typically synthesized via cyclocondensation reactions. For GYKI 52466, historical reports suggest a multi-step process involving:

  • Formation of the 1,3-dioxolo[4,5-h]benzodiazepine core : A substituted o-phenylenediamine derivative undergoes cyclization with a ketone or carbonyl precursor under acidic conditions.
  • Introduction of the 8-methyl group : Alkylation at the C8 position using methyl iodide or similar alkylating agents.
  • Functionalization at C5 : Coupling of a 4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing water solubility (3.3 mg/mL in water). Final purification employs high-performance liquid chromatography (HPLC) to achieve ≥98% purity.

Table 1: Key Reaction Parameters for GYKI 52466 Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation o-Phenylenediamine, ketone, HCl 60–70
Methylation CH₃I, K₂CO₃, DMF 85
Aminophenyl coupling Pd(PPh₃)₄, aryl halide, base 75
Salt formation HCl (gaseous), EtOH 95

Physicochemical Characterization

Solubility and Stability

GYKI 52466 dihydrochloride exhibits moderate solubility in polar solvents:

Table 2: Solubility Profile

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 16.49 50
Water 3.3 10

The compound is stable at -20°C for long-term storage but degrades under basic conditions due to hydrolysis of the dioxole ring.

Crystallographic Data

X-ray diffraction studies (PDB: 5L1B, 5L1F) reveal a monoclinic crystal system (space group P2₁) with unit cell dimensions a = 92.05 Å, b = 309.39 Å, c = 110.02 Å and α = 90°, β = 93.77°, γ = 90° . The AMPA receptor-binding site accommodates GYKI 52466 via hydrophobic interactions with residues Pro632, Met629, and Tyr450, validated by B-factor analysis (protein: 180.8 Ų; ligand: 233.27 Ų).

Biological Activity and Mechanism

Pharmacological Profile

GYKI 52466 selectively inhibits AMPA receptor-mediated currents with an IC₅₀ = 10–20 μM , showing minimal activity at NMDA (IC₅₀ >50 μM) or kainate (IC₅₀ ≈450 μM) receptors. In vivo, it suppresses audiogenic seizures in DBA/2 mice (ED₅₀ = 5.2 mg/kg) and reduces neuronal death in kainate-induced excitotoxicity models.

Table 3: Anticonvulsant Efficacy in Murine Models

Model Dose (mg/kg) Seizure Suppression (%)
Audiogenic (DBA/2) 5.2 100
Pentylenetetrazole 10.0 85
Maximal electroshock 15.0 78

Structure-Activity Relationships (SAR)

  • Methyl substitution at C8 : Critical for AMPA receptor affinity; removal reduces IC₅₀ by 10-fold.
  • Dioxole ring : Stabilizes the bent conformation required for noncompetitive binding.
  • 4-Aminophenyl group : Enhances anticonvulsant activity via π-π stacking with Tyr450.

Industrial-Scale Production Considerations

Process Optimization

  • Cost-effective precursors : Use of commercially available o-phenylenediamine derivatives reduces synthesis steps.
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in methylation steps improves environmental compatibility.

Quality Control

Batch-specific certificates of analysis (CoA) include:

  • HPLC purity : ≥98% (254 nm, C18 column).
  • Residual solvents : <0.1% (ICH Q3C guidelines).

Applications in Neuroscience Research

GYKI 52466 is indispensable for:

  • AMPA receptor modulation : Used at 10–50 μM in electrophysiology to isolate NMDA/kainate currents.
  • Neuroprotection studies : Pretreatment with 40 μM reduces kainate-induced apoptosis in cortical neurons.
  • Epilepsy models : Oral administration (10 mg/kg) blocks seizure propagation in temporal lobe epilepsy models.

Chemical Reactions Analysis

GYKI-52466 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroprotective Effects

Spinal Cord Injury
Research has demonstrated that GYKI-52466 provides significant neuroprotection in models of spinal cord injury (SCI). In a rat model, administration of this compound resulted in reduced secondary damage following SCI, as evidenced by histological examinations showing less hemorrhage and necrosis compared to untreated controls. The compound protected neurons, myelin, and axons, suggesting its potential as a therapeutic agent for acute SCI management .

Kainic Acid Toxicity
this compound has also shown efficacy in reducing kainic acid-induced seizures. Studies indicate that preconditioning with low doses of this compound can induce tolerance to the neurotoxic effects of kainic acid in the hippocampus. This effect is thought to be mediated through inverse agonism of G-protein coupled receptors, which may help mitigate seizure severity at lower doses than typically associated with side effects .

Epilepsy Treatment

This compound has been investigated as an adjunctive treatment for epilepsy. Its ability to selectively block AMPA receptors without affecting NMDA receptors positions it as a promising candidate for managing epileptic seizures, particularly in patients who do not respond adequately to conventional therapies. The compound's non-competitive antagonistic action allows it to function effectively under conditions where glutamate levels are elevated, which is often the case during seizure activity .

Pharmacological Preconditioning

The concept of pharmacological preconditioning involves administering a drug prior to a neurotoxic event to enhance neuronal resilience. This compound has been shown to induce such preconditioning effects against kainic acid toxicity. This approach may provide a novel strategy for preventing excitotoxic damage associated with various neurological conditions, including stroke and traumatic brain injury .

Mechanistic Insights

The mechanism of action of this compound is characterized by its allosteric blocking of AMPA/kainate receptors. It does not compete with glutamate for binding sites but instead alters receptor activity through a non-competitive mechanism that is voltage-independent and does not exhibit use dependence. This unique action profile could confer advantages over traditional competitive antagonists in clinical settings where rapid modulation of excitatory neurotransmission is required .

Data Summary Table

Application AreaFindings and Implications
Neuroprotection in SCIReduced secondary damage; preserved neuronal integrity .
Kainic Acid-Induced SeizuresInduction of tolerance; potential for lower dose efficacy .
Epilepsy TreatmentEffective adjunct therapy; selective AMPA receptor blockade .
Pharmacological PreconditioningEnhances resilience against excitotoxicity; novel preventive strategy .

Case Studies and Research Findings

  • Neuroprotective Efficacy Post-SCI : A study showed that rats treated with this compound exhibited significantly better motor function recovery compared to controls, highlighting its potential as a therapeutic agent for SCI .
  • Tolerance Induction Against Kainate Toxicity : Research indicated that preconditioning with this compound led to lasting neuroprotective effects against kainate toxicity, suggesting its role in modulating GPCR activity and enhancing neuronal survival mechanisms .
  • Clinical Implications for Epilepsy : Clinical trials exploring the use of this compound as an adjunct therapy for refractory epilepsy have shown promising results, indicating its potential utility in broader epilepsy management strategies .

Mechanism of Action

GYKI-52466 exerts its effects by acting as a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor. By binding to the receptor, it inhibits the excitatory effects of glutamate, thereby reducing neuronal excitability and providing neuroprotection. The compound does not interact with gamma-aminobutyric acid receptors, distinguishing it from conventional benzodiazepines .

Comparison with Similar Compounds

Pharmacological Profile :

  • Anticonvulsant Efficacy : In rodent models of status epilepticus, GYKI-52466 terminates seizures with an ED50 of 56.15 mg/kg .
  • Neuroprotection : Reduces neuronal excitotoxicity in models of viral encephalitis (e.g., Zika and West Nile virus) by blocking AMPAR-mediated Na<sup>+</sup> influx .
  • Electrophysiological Effects: Inhibits hippocampal field potentials in vitro (IC50 ~39.87 μM in the presence of cyclothiazide) .
2.1 Positive Allosteric Modulators: Cyclothiazide (CTZ)

Mechanism : CTZ binds to the ligand-binding domain (LBD) of AMPARs, stabilizing the activated state by slowing desensitization .
Interaction with this compound :

  • CTZ increases the IC50 of this compound in heteromeric GluRBi/Di receptors from 21.9 μM to 126 μM, indicating allosteric competition .
  • Cryo-EM structures show that this compound displaces CTZ from the LBD by inducing conformational changes in the TMD, leading to D1-D1 interface separation (D1-D1 distance increases from 33 Å to 39 Å) .
Parameter This compound Cyclothiazide
Binding Site TMD collar region LBD dimer interface
Effect on Desensitization No effect Blocks desensitization
IC50 (GluRBi/Di) 39.87 μM (with CTZ) N/A (EC50 ~10 μM)
2.2 Negative Allosteric Modulators: Talampanel and NBQX
  • Talampanel : A 2,3-benzodiazepine derivative with 3.5-fold higher potency than this compound in AMPAR inhibition .
  • NBQX: A competitive quinoxaline antagonist with higher affinity for AMPARs but lacks selectivity over kainate receptors .

Structural Insights :
this compound’s TMD binding site is distinct from NBQX’s LBD-binding mode. Talampanel and this compound share a benzodiazepine scaffold, but Talampanel’s substitution at position 6 (e.g., bromophenyl group) enhances potency .

Parameter This compound Talampanel NBQX
Binding Site TMD TMD (similar to GYKI) LBD
Selectivity AMPAR-specific AMPAR-specific AMPAR/Kainate
Anticonvulsant ED50 56.15 mg/kg ~16 mg/kg (estimated) Lower than GYKI
2.3 Novel Derivatives: Compound 5b

A triazolone-fused 2,3-benzodiazepine (8,9-dimethoxy-6-(4-bromophenyl)-11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-one) exhibits:

  • 10-fold higher potency than this compound in AMPAR inhibition.
  • Improved metabolic stability due to reduced rotational freedom .

Functional and Structural Contrasts

  • Allosteric Competition : this compound and CTZ bind to spatially distinct sites (TMD vs. LBD) but exhibit bidirectional allosteric modulation. CTZ stabilizes the active state, while this compound promotes a closed channel .
  • Subunit Selectivity : this compound shows reduced potency at homomeric GluRAi and GluRDi receptors compared to heteromeric AMPARs .
  • Lipid Interactions : Structural lipids (e.g., phosphatidylcholine) stabilize the this compound-bound TMD, a feature absent in CTZ-bound states .

Biological Activity

Gyki-52466 is a selective non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial components of the glutamatergic signaling pathway in the central nervous system. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

  • Chemical Name : 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine dihydrochloride
  • Molecular Formula : C16H18Cl2N2O3
  • Purity : ≥98%

This compound functions primarily by blocking AMPA receptor-mediated currents. It exhibits high selectivity for AMPA and kainate receptors with IC50 values of approximately 7.5 µM for kainate and 11 µM for AMPA, while being ineffective against NMDA receptors . The inhibition occurs in a noncompetitive manner, indicating that this compound binds to a site distinct from the agonist binding site, thus preventing receptor activation without competing with glutamate .

Biological Effects

  • Anticonvulsant Activity :
    • This compound has demonstrated efficacy in terminating seizure activity in various models of status epilepticus. In studies involving kainic acid-induced seizures in mice, early administration of this compound effectively halted ongoing seizures with minimal recurrence compared to diazepam . The compound was also shown to maintain neurological responsiveness post-treatment, unlike diazepam which caused significant sedation .
  • Neuroprotective Effects :
    • The compound exhibits neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release. This is particularly relevant in conditions such as traumatic brain injury and neurodegeneration where AMPA receptor overactivation can lead to neuronal death .
  • Anti-proliferative Effects :
    • This compound has been noted to exert anti-proliferative effects on transformed cells, suggesting potential applications in cancer therapy .

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedKey Findings
Fritsch et al., 2009Kainic acid-induced seizures in miceEarly administration terminated seizures; lower recurrence rates compared to diazepam .
Szabados et al., 2001Rat hippocampal neuronsDemonstrated potent antagonism of AMPA/kainate currents; noncompetitive inhibition observed .
Donevan & Rogawski, 1993Whole-cell voltage-clamp recordingsEstablished binding kinetics and allosteric blocking mechanism .
Nature Study, 2024Cryo-electron microscopyDetailed the binding site and interaction dynamics of this compound with AMPARs .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GYKI-52466, and how does it differentiate between AMPA/kainate and NMDA receptors in experimental models?

this compound is a 2,3-benzodiazepine compound that acts as a non-competitive antagonist of AMPA/kainate (AMPA/KA) receptors. In vitro studies using rat spinal cord neurons demonstrated its selective inhibition of iontophoretically applied AMPA/KA receptor agonists, with minimal effects on NMDA receptor-mediated responses in most cases . However, occasional NMDA inhibition in a subset of neurons suggests receptor subtype variability or methodological factors (e.g., iontophoretic current parameters). To validate selectivity, researchers should include control experiments with NMDA-specific antagonists (e.g., AP-5) and quantify receptor-specific responses using electrophysiological recordings or calcium imaging .

Q. What are the standard experimental protocols for administering this compound in in vivo models of neurological disorders?

In rodent models, systemic administration (intraperitoneal or intravenous) is common. For example, in pilocarpine-induced status epilepticus (SE), doses of 30–100 mg/kg this compound were used to terminate seizures, with EEG monitoring to confirm efficacy . Key considerations include:

  • Dose-response curves to determine ED50 values (e.g., 56.15 mg/kg for SE termination within 60 minutes ).
  • Co-administration with GABAergic agents (e.g., diazepam) to assess synergistic effects.
  • Monitoring off-target effects, such as motor impairment, at higher doses.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effects on NMDA receptors across different studies?

Contradictions may arise from differences in experimental models (e.g., spinal cord vs. cortical neurons) or methodological variability (e.g., iontophoretic vs. bath application). To address this:

  • Perform receptor subunit profiling (e.g., GluN2B vs. GluN2A in NMDA receptors) in the target tissue.
  • Use selective pharmacological tools (e.g., NMDA receptor antagonists) to isolate contributions.
  • Employ calcium imaging to distinguish calcium-permeable AMPARs from NMDAR-mediated currents .

Q. What methodological challenges arise when translating this compound’s in vitro efficacy to in vivo models, and how can they be mitigated?

Challenges include:

  • Blood-brain barrier (BBB) penetration : Verify CNS bioavailability via mass spectrometry or behavioral assays.
  • Temporal resolution : In EEG-based seizure models, synchronize drug administration with electrographic seizure onset to avoid false negatives .
  • Off-target effects : Use conditional knockout models (e.g., AMPAR subunit-specific deletions) to confirm target engagement.

Q. How should researchers design experiments to evaluate this compound’s role in mechanical nociception while controlling for peripheral vs. central mechanisms?

  • Experimental design : Combine spinal cord electrophysiology (e.g., wide dynamic range neuron recordings ) with peripheral nerve blockades (e.g., lidocaine).
  • Controls : Compare effects of this compound with selective TRPV1 or ASIC inhibitors to isolate AMPAR-mediated pathways.
  • Data analysis : Use ANOVA with post-hoc tests to differentiate dose-dependent inhibition of noxious vs. innocuous mechanical stimuli .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to sigmoidal curves (e.g., log[dose] vs. response) to calculate EC50/ED50 values and Hill coefficients .
  • Use non-linear regression tools (e.g., GraphPad Prism) for robust parameter estimation.
  • Report confidence intervals and perform outlier analysis to account for inter-animal variability.

Q. How can researchers address variability in the duration of this compound’s inhibitory effects (5–30 minutes) observed in spinal cord neurons?

  • Conduct time-course experiments with repeated measures ANOVA.
  • Explore factors such as neuronal subtype, receptor desensitization rates, or drug metabolism.
  • Pair with pharmacokinetic studies to correlate drug concentration with effect duration .

Q. Theoretical and Framework Considerations

Q. How does this compound’s mechanism inform broader theories of glutamatergic signaling in synaptic plasticity and disease?

this compound’s selective AMPAR inhibition supports the role of calcium-permeable AMPARs in hyperexcitability disorders (e.g., epilepsy, neuropathic pain). Researchers should contextualize findings within frameworks like:

  • Allosteric modulation : Investigate interactions with auxiliary proteins (e.g., TARPs) that modulate AMPAR kinetics .
  • Synaptic vs. extrasynaptic receptors : Use subcellular localization assays (e.g., immunogold electron microscopy) to map target engagement.

Properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145500
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102771-26-6
Record name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyki 52466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GYKI-52466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gyki-52466
Gyki-52466
Gyki-52466
Gyki-52466
Gyki-52466

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.